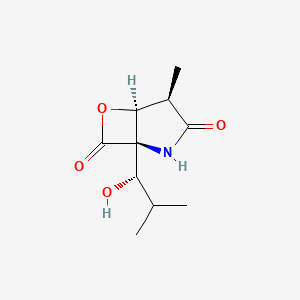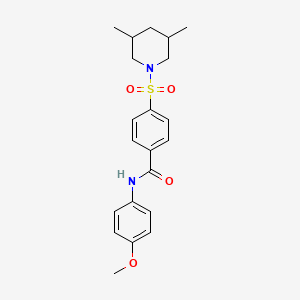
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is a useful research compound. Its molecular formula is C11H18Cl2Ru and its molecular weight is 322.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Reduction Processes
Research has explored the electrochemical reduction of various halopentanes at carbon electrodes in dimethylformamide, leading to the production of cyclopentane among other products. This process involves the intramolecular cyclization of an electrogenerated 5-halopent-1-yl carbanion (Wayne A. Pritts & D. Peters, 1994).
Synthesis of Substituted Cyclopentanes
Carbanions generated from γ-chloro-carbanions have been shown to react with electron-deficient alkenes, resulting in substituted cyclopentanes. This demonstrates an effective method for synthesizing complex cyclic structures (M. Mąkosza & M. Judka, 2004).
Anticancer Properties of Ruthenium Complexes
A study on the cytotoxic properties of dichlororuthenium(II) complexes against tumor cell lines revealed that specific isomeric forms exhibit high cytotoxicity. This research suggests potential applications in cancer treatment (A. Velders et al., 2000).
Organoruthenium Compounds for Catalysis
Pentamethylcyclopentadienyl ruthenium(II) complexes with picolyl-functionalized N-heterocyclic carbenes have shown catalytic activity in transfer hydrogenation reactions. These findings open up avenues for new catalytic systems in synthetic chemistry (F. Fernández, M. C. Puerta, & P. Valerga, 2011).
Novel Synthetic Routes
Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane highlight the development of new methods for functionalizing this scaffold, which is important for drug discovery. The radical multicomponent carboamination of [1.1.1]propellane allows for the synthesis of unsymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, demonstrating a versatile strategy for synthesizing a wide range of functionalized compounds (Junichiro Kanazawa & M. Uchiyama, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves the reaction of dichlororuthenium with carbanide in the presence of 1,2,3,4,5-pentamethylcyclopentane as a solvent.", "Starting Materials": [ "Dichlororuthenium", "Carbanide", "1,2,3,4,5-pentamethylcyclopentane" ], "Reaction": [ "Add dichlororuthenium to a flask containing 1,2,3,4,5-pentamethylcyclopentane as a solvent", "Add carbanide to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the final product, Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane" ] } | |
Numéro CAS |
96503-27-4 |
Formule moléculaire |
C11H18Cl2Ru |
Poids moléculaire |
322.24 |
Nom IUPAC |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)


![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![1-(2,2-Difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2662032.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)
